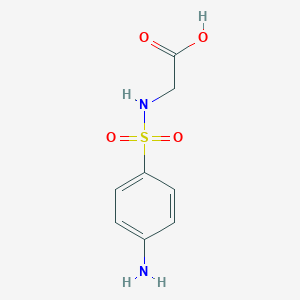

(4-Amino-benzenesulfonylamino)-acetic acid

説明

BenchChem offers high-quality (4-Amino-benzenesulfonylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-benzenesulfonylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJUMYMTQYMSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328582 | |

| Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-30-8 | |

| Record name | Sulfanilylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-aminophenylsulfonamido)acetic acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and biological activities related to 2-(4-aminophenylsulfonamido)acetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data for structurally similar compounds to provide a comparative context for researchers.

Physicochemical Properties

| Property | 2-([(4-chlorophenyl)sulfonyl]amino)acetic acid | 4-Aminophenylacetic acid | 2-(Phenylsulfonamido)acetic acid |

| Molecular Formula | C₈H₈ClNO₄S | C₈H₉NO₂ | C₈H₉NO₄S |

| Molecular Weight | 249.67 g/mol | 151.16 g/mol | 215.23 g/mol |

| Melting Point | 180-182 °C | 195-201 °C | Not Available |

| pKa | Not Available | pK₁: 3.60; pK₂: 5.26 (at 20°C) | Not Available |

| Solubility | Not Available | Soluble in alcohols and alkalis, slightly soluble in hot water. | Not Available |

| Appearance | White solid | White to yellow to beige powder | Not Available |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties and the synthesis of 2-(4-aminophenylsulfonamido)acetic acid are not explicitly documented in the reviewed literature. However, general methodologies for analogous compounds are provided below.

General Protocol for Determination of pKa by Liquid Chromatography

The dissociation constants (pKa) of sulfonamides can be determined using reversed-phase liquid chromatography (LC) with a photodiode array (PDA) detector.

-

Preparation of Mobile Phases: A series of mobile phases with varying pH values are prepared using acetonitrile-water binary mixtures. The pH is adjusted using appropriate buffers.

-

Chromatographic Analysis: The sulfonamide sample is injected into the LC system. The retention time of the compound is measured at each pH value of the mobile phase.

-

Data Analysis: The relationship between the retention factor (k) and the pH is analyzed. The pKa values can be calculated from the sigmoidal relationship between retention and pH. Additionally, absorbance spectra at the chromatographic peak maximum, obtained with the PDA detector, can be used for independent pKa determination[1][2].

General Protocol for Determination of Solubility by Shake-Flask Method

The equilibrium solubility of a sulfonamide can be determined using the conventional shake-flask method.

-

Sample Preparation: An excess amount of the solid sulfonamide is added to a flask containing a solvent of interest (e.g., water, buffer of specific pH, dioxane-water mixture).

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the sulfonamide in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC)[3][4].

General Synthetic Protocol for N-Substituted Sulfonamides

A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine[5]. A representative procedure for a related compound is as follows:

-

Reaction Setup: A primary or secondary amine is dissolved in an anhydrous solvent (e.g., dichloromethane or pyridine) and cooled in an ice bath.

-

Addition of Sulfonyl Chloride: The corresponding sulfonyl chloride, dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the stirred amine solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

The synthesis of the target molecule, 2-(4-aminophenylsulfonamido)acetic acid, would likely involve the reaction of 4-aminobenzenesulfonyl chloride with glycine.

Biological Activity and Mechanism of Action

Specific biological activities and signaling pathways for 2-(4-aminophenylsulfonamido)acetic acid have not been detailed in the available literature. However, sulfonamides as a class are well-known for their antimicrobial properties[][7][8][9][10][11].

The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS)[12]. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential cofactor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are necessary for DNA replication and bacterial growth[][13]. By blocking folate synthesis, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and multiplication of bacteria[12]. Humans are not affected by this mechanism as they obtain folate from their diet[8][12].

Visualizations

General Synthesis Workflow for Sulfonamides

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

(4-Amino-benzenesulfonylamino)-acetic Acid: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-benzenesulfonylamino)-acetic acid, a member of the sulfonamide class of compounds, is a synthetic molecule with potential antimicrobial properties. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a competitive inhibitor of a key bacterial enzyme. This document synthesizes available information on its biochemical interactions, provides detailed experimental protocols for its study, and presents relevant data for closely related compounds to offer a comparative perspective. Visual diagrams of the primary signaling pathway, experimental workflows, and the molecule's inhibitory action are included to facilitate a deeper understanding for research and drug development purposes.

Introduction

(4-Amino-benzenesulfonylamino)-acetic acid, also known as N-sulfanilyl-glycine, belongs to the sulfonamide family of synthetic antimicrobial agents.[1] Sulfonamides were the first class of drugs to be used systemically for the treatment of bacterial infections and have paved the way for the antibiotic era.[2] The core mechanism of action for this class of compounds is the inhibition of folic acid synthesis in prokaryotes, a pathway essential for their growth and replication.[3] This guide will delve into the specific molecular interactions and cellular consequences of the action of (4-Amino-benzenesulfonylamino)-acetic acid, providing a technical foundation for its further investigation and potential therapeutic applications.

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary and most well-established mechanism of action for (4-Amino-benzenesulfonylamino)-acetic acid is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] DHPS is a crucial enzyme in the folate biosynthesis pathway, which is responsible for the de novo synthesis of folate, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4]

The Bacterial Folate Biosynthesis Pathway

Bacteria, unlike mammals which obtain folate from their diet, must synthesize it internally. This metabolic difference makes the folate pathway an attractive target for selective antimicrobial therapy.[3][4] The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate (DHPPP). DHPS then catalyzes the condensation of DHPPP with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[5] This product is subsequently converted to dihydrofolate and then to the biologically active tetrahydrofolate.

References

- 1. (4-Amino-benzenesulfonylamino)-acetic acid | C8H10N2O4S | CID 412201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. color | Graphviz [graphviz.org]

- 5. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities. Since their initial discovery as antibacterial agents, sulfonamide derivatives have been extensively explored and have yielded compounds with potent anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the core biological activities of sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes such as cell cycle progression, angiogenesis, and signal transduction.

Quantitative Anticancer Activity Data

The anticancer efficacy of various sulfonamide derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter for comparison. The following table summarizes the IC₅₀ values of selected sulfonamide derivatives against various human cancer cell lines.

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted Sulfonamides | |||

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [1] |

| MDA-MB-231 | 4.62 ± 0.13 | [1] | |

| MCF-7 | 7.13 ± 0.13 | [1] | |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 | [1] |

| MDA-MB-231 | 19.22 ± 1.67 | [1] | |

| MCF-7 | 12.21 ± 0.93 | [1] | |

| Compound 6 (a novel sulfonamide derivative) | HCT-116 | 3.53 | [1] |

| HepG-2 | 3.33 | [1] | |

| MCF-7 | 4.31 | [1] | |

| Quinoline Sulfonamide Derivatives | |||

| D13 | HeLa | 1.34 | [2] |

| Tertiary Sulfonamide Derivatives | |||

| Compound 17a | Bel-7402 | 0.32 | [3] |

| Cinnamic Acyl Sulfonamide Derivatives | |||

| Compound 5a | MCF-7 | 0.17 µg/mL | [4] |

| Miscellaneous Sulfonamides | |||

| Various Derivatives | MDA-MB-468 | < 30 | [5] |

| MCF-7 | < 128 | [5] | |

| HeLa | < 360 | [5] |

Mechanisms of Anticancer Action

The anticancer effects of sulfonamide derivatives are mediated through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Several sulfonamide derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4][6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The binding of these compounds to the colchicine site on β-tubulin is a common mechanism.[4][7]

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[8][9] Sulfonamide derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[9][10][11][12]

Caption: VEGFR-2 Signaling Pathway Inhibition by Sulfonamides.

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some sulfonamide derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.[13][14]

Caption: NF-κB Signaling Pathway Inhibition by Sulfonamides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Test sulfonamide compounds

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[5]

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[15]

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Sterile 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in appropriate medium supplemented with FBS and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours.[5]

-

-

Compound Treatment:

-

Prepare stock solutions of the sulfonamide compounds in DMSO.

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of sulfonamides.

-

Include wells with untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[16]

-

Incubate the plates for 72 hours.[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]

-

Caption: Workflow for MTT Assay for Cytotoxicity Screening.

Antibacterial Activity

The historical significance of sulfonamides lies in their pioneering role as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of sulfonamide derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide A | S. aureus | 125 | [16] |

| E. coli | 250 | [16] | |

| Sulfonamide B | S. aureus | 31.25 | [16] |

| E. coli | 62.5 | [16] | |

| Sulfonamide C | S. aureus | 250 | [16] |

| E. coli | >500 | [16] | |

| Sulfamethoxazole | S. aureus | 64 | [16] |

| E. coli | 64 | [16] | |

| Compound 1A | B. linens | 100 | [19] |

| Compound 1B | E. coli | 100 | [19] |

| B. subtilis | 250 | [19] | |

| B. linens | 150 | [19] | |

| Compound 1C | E. coli | 50 | [19] |

| B. licheniformis | 100 | [19] | |

| B. linens | 150 | [19] | |

| Compounds 1a-d | S. aureus | 64 - 512 | [20] |

| Various Derivatives | S. aureus | 32 - 512 | [21] |

| Thienopyrimidine-sulfamethoxazole hybrid 8iii | S. aureus | 250 | [22] |

| E. coli | 125 | [22] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[16][23]

Materials:

-

Test sulfonamide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

-

Incubate the broth culture at 37°C for 18-24 hours.[16]

-

Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Sulfonamide Dilutions:

-

Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.[16]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are classic inhibitors of carbonic anhydrases.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically expressed as the inhibition constant (Kᵢ).

| Compound | CA Isoform | Kᵢ (nM) | Reference |

| Mono-tailed Sulfonamides (1-7) | hCA I | 68.4 - 458.1 | [24] |

| hCA II | 62.8 - 153.7 | [24] | |

| hCA XII | 55.4 - 113.2 | [24] | |

| Various Sulfonamides | hCA II | 0.09 - 56 | [25] |

| hCA IX | 27.8 - 2099 | [25] | |

| hCA XII | 9.43 - 509 | [25] | |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA I | 6.2 - 3822 | [26] |

| hCA II | 3.3 - 866.7 | [26] | |

| hCA IX | 6.1 - 568.8 | [26] | |

| Saccharin Sulfonamide Derivatives | CA I | 0.33 - 3000 | [27] |

| CA XII | 25 | [27] | |

| CA XIII | ~200 | [27] | |

| Fourteen Sulfonamides | Carbonic Anhydrase (isozyme II equivalent) | 0.7 - 17,000 x 10⁻⁹ M | [28] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.[29]

Materials:

-

Purified carbonic anhydrase isoenzyme (e.g., human or bovine CA II)

-

Test sulfonamide compounds

-

4-Nitrophenyl acetate (NPA)

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

-

Prepare a stock solution of NPA in a suitable organic solvent like acetonitrile or DMSO.[29]

-

Dissolve the sulfonamide inhibitors in DMSO to prepare stock solutions.

-

-

Assay in 96-well Plate:

-

To each well, add Tris-HCl buffer.

-

Add a small volume of the test sulfonamide solution (or DMSO for control).

-

Add the CA enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[29]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a defined period.[29]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Calculate the percentage of enzyme inhibition for each sulfonamide concentration.

-

Determine the IC₅₀ or Kᵢ value for each compound.

-

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

Sulfonamide derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action against cancer, bacteria, and key enzymes like carbonic anhydrase underscore the importance of this chemical scaffold in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective sulfonamide-based therapeutic agents. Further exploration of structure-activity relationships and target-specific drug design will undoubtedly lead to the discovery of new clinical candidates from this versatile class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cognizancejournal.com [cognizancejournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. benchchem.com [benchchem.com]

- 17. atcc.org [atcc.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-[(4-aminophenyl)sulfonyl]glycine: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(4-aminophenyl)sulfonyl]glycine, also known as Acediasulfone, is a sulfone drug developed as a long-acting, water-soluble prodrug of dapsone. Its primary application has been in the treatment of leprosy, offering a more convenient administration schedule than its parent compound. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical data associated with N-[(4-aminophenyl)sulfonyl]glycine.

Discovery and History

The development of N-[(4-aminophenyl)sulfonyl]glycine is intrinsically linked to the therapeutic journey of dapsone, a cornerstone in the treatment of leprosy. Dapsone's low water solubility presented challenges in its administration. In the search for a more soluble and long-acting alternative, researchers developed N-[(4-aminophenyl)sulfonyl]glycine.

The synthesis of this prodrug was a significant advancement, allowing for administration as a water-soluble salt. Key patents for the synthesis of acediasulfone were filed in 1949 and 1952 by Cilag Ltd., with another patent granted to Parke-Davis in 1952.[1] This development was part of a broader effort in the mid-20th century to improve the treatment of infectious diseases through medicinal chemistry. Acediasulfone also exhibits antimalarial activity.[1]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[4-(4-aminophenyl)sulfonylanilino]acetic acid | [1] |

| Other Names | Acediasulfone, N-p-sulfanilylphenylglycine | [2] |

| CAS Number | 80-03-5 | [2] |

| Molecular Formula | C14H14N2O4S | [2] |

| Molar Mass | 306.34 g·mol−1 | [1] |

| Appearance | White to Light Brown Solid | [3] |

Synthesis

General Synthesis Workflow

The synthesis of N-[(4-aminophenyl)sulfonyl]glycine is achieved through the reaction of dapsone with bromoacetic acid.[1] This process introduces a glycine moiety onto one of the amino groups of dapsone, enhancing its water solubility.

Detailed Experimental Protocol

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Materials:

-

Dapsone

-

Bromoacetic acid

-

Anhydrous solvent (e.g., dichloromethane)

-

Non-nucleophilic organic base (e.g., triethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve dapsone (1.0 equivalent) and a non-nucleophilic organic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried round-bottom flask.

-

Reaction: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromoacetic acid (1.0-1.1 equivalents) in the same anhydrous solvent to the dapsone solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench with water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield N-[(4-aminophenyl)sulfonyl]glycine.

Mechanism of Action and Pharmacokinetics

N-[(4-aminophenyl)sulfonyl]glycine is a prodrug and is not biologically active in its initial form. Following administration, it undergoes hydrolysis to release the active therapeutic agent, dapsone.

Pharmacokinetic Pathway

Dapsone's Mechanism of Action

Dapsone is a competitive antagonist of para-aminobenzoic acid (PABA) and inhibits the bacterial enzyme dihydropteroate synthase.[4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid.[4][6] By inhibiting this pathway, dapsone prevents the synthesis of nucleic acids in Mycobacterium leprae, leading to a bacteriostatic effect.[5][6]

Clinical Data

N-[(4-aminophenyl)sulfonyl]glycine, often referred to as acedapsone in clinical literature (though acedapsone is technically diacetyldapsone, they are both long-acting dapsone prodrugs used similarly), has been primarily studied in the context of leprosy treatment.

Efficacy in Leprosy Treatment

A significant long-term study was conducted in the Karimui of Papua New Guinea, where acedapsone was administered to over 460 leprosy patients starting in 1967.[7]

| Parameter | Observation | Reference |

| Dosage Regimen | Intramuscular injection five times a year. | [7] |

| Clinical Response | Satisfactory in the majority of patients. | [7] |

| Bacteriological Response | A decrease in the number of M. leprae in skin smears was observed. The response was most prompt in patients with low initial bacterial loads. | [7] |

| Treatment Failures | In a small number of multibacillary patients (5 out of 28), solid-staining M. leprae reappeared, though the isolated strains were still susceptible to dapsone. | [7] |

Adverse Effects

As a prodrug of dapsone, the adverse effects of N-[(4-aminophenyl)sulfonyl]glycine are primarily those of dapsone.

| Adverse Effect | Description | Reference |

| Hematologic | Hemolytic anemia (especially in patients with G6PD deficiency), methemoglobinemia, agranulocytosis. | [5][8] |

| Dermatologic | Rash, exfoliative dermatitis. | [5] |

| Gastrointestinal | Nausea, vomiting. | [5] |

| Neurologic | Peripheral neuropathy. | [5] |

| Hypersensitivity | Dapsone hypersensitivity syndrome (fever, rash, and systemic involvement). | [6] |

Conclusion

N-[(4-aminophenyl)sulfonyl]glycine was a significant development in the history of leprosy treatment, providing a more manageable and effective delivery system for the crucial drug, dapsone. Its role as a long-acting injectable formulation improved treatment adherence in remote areas. While newer multi-drug therapies are now the standard of care, the story of N-[(4-aminophenyl)sulfonyl]glycine offers valuable insights into prodrug design and the continuous effort to optimize drug delivery for infectious diseases. Further research into the pharmacokinetics of this and similar compounds could inform the development of future long-acting antimicrobial agents.

References

- 1. Acediasulfone - Wikipedia [en.wikipedia.org]

- 2. Acediasulfone | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mopai89.lookchem.com [mopai89.lookchem.com]

- 4. picmonic.com [picmonic.com]

- 5. Dapsone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 7. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Elucidation of (4-Amino-benzenesulfonylamino)-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (4-Amino-benzenesulfonylamino)-acetic acid. The document details the key analytical techniques and expected spectroscopic data for the confirmation of its chemical structure. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. While specific experimental data for this compound is not extensively published, this guide synthesizes expected values based on the known characteristics of N-sulfonylated amino acids and related sulfonamide derivatives. This document is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of similar chemical entities.

Chemical Structure and Properties

(4-Amino-benzenesulfonylamino)-acetic acid, also known by its IUPAC name 2-[(4-aminophenyl)sulfonylamino]acetic acid, is a sulfonamide derivative of the amino acid glycine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄S | PubChem[1] |

| Molecular Weight | 230.24 g/mol | PubChem[1] |

| IUPAC Name | 2-[(4-aminophenyl)sulfonylamino]acetic acid | PubChem[1] |

| CAS Number | 5616-30-8 | PubChem[1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of (4-Amino-benzenesulfonylamino)-acetic acid relies on a combination of spectroscopic techniques. The following sections detail the expected data from NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the amine and sulfonamide protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~7.5 | Doublet | 2H | Aromatic (ortho to SO₂) |

| ~6.6 | Doublet | 2H | Aromatic (ortho to NH₂) |

| ~5.8 | Broad Singlet | 2H | -NH₂ |

| ~4.0 | Singlet | 2H | -CH₂- |

| ~8.2 | Broad Singlet | 1H | -SO₂NH- |

| ~12.5 | Broad Singlet | 1H | -COOH |

The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[1] The predicted chemical shifts are tabulated below.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~152 | Aromatic C-NH₂ |

| ~130 | Aromatic C-SO₂ |

| ~129 | Aromatic CH (ortho to SO₂) |

| ~114 | Aromatic CH (ortho to NH₂) |

| ~45 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine and Sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | Aromatic C=C stretch |

| 1340-1310 | Strong | Asymmetric SO₂ stretch |

| 1160-1140 | Strong | Symmetric SO₂ stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. PubChem indicates the existence of GC-MS data for this compound.[1]

| m/z (Predicted) | Interpretation |

| 230 | [M]⁺ (Molecular ion) |

| 156 | [M - COOH - H]⁺ |

| 108 | [H₂N-C₆H₄-SO₂]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural elucidation of (4-Amino-benzenesulfonylamino)-acetic acid.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

-

Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]

-

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of the amino acid derivative, a derivatization step is typically required for GC-MS analysis.

3.3.1. Derivatization

-

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons (carboxylic acid, amine, and sulfonamide) to their trimethylsilyl (TMS) ethers and esters.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

3.3.2. GC-MS Analysis

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program to separate the components of the sample.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like (4-Amino-benzenesulfonylamino)-acetic acid.

Caption: Workflow for the structural elucidation of (4-Amino-benzenesulfonylamino)-acetic acid.

Potential Biological Significance

While specific biological activities for (4-Amino-benzenesulfonylamino)-acetic acid are not widely reported, the broader class of N-sulfonylamino acid derivatives has been investigated for various pharmacological properties. Notably, some have been identified as potent and selective inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer progression and metastasis.[3] The general biological activities of sulfonamides are diverse, including antibacterial, anti-inflammatory, and anticancer effects.[2]

The diagram below illustrates a conceptual signaling pathway where a hypothetical N-sulfonylamino acid derivative inhibits MMPs, thereby affecting downstream processes like cell migration and invasion.

References

Spectroscopic Analysis of Sulfamethoxazole: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for sulfamethoxazole, a sulfonamide antibiotic. It is important to note that the requested molecular formula, C8H10N2O4S, differs from that of sulfamethoxazole, which is C10H11N3O3S. Given the extensive availability of data for sulfamethoxazole, a compound of significant interest to researchers, scientists, and drug development professionals, this guide will focus on this molecule. The methodologies and data presented herein serve as a detailed reference for the spectroscopic characterization of this and similar sulfonamide compounds.

This document is intended for an audience with a technical background in analytical chemistry and drug development. It offers a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of a key biological pathway and an analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for sulfamethoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Sulfamethoxazole (400 MHz, DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.95 | s | 1H | SO₂NH- |

| 7.49 | d | 2H | Ar-H (ortho to SO₂) |

| 6.60 | d | 2H | Ar-H (ortho to NH₂) |

| 6.11 | s | 1H | Isoxazole C4-H |

| 5.95 (approx.) | br s | 2H | -NH₂ |

| 2.29 | s | 3H | Isoxazole -CH₃ |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Sulfamethoxazole

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | Isoxazole C3 |

| 159.9 | Isoxazole C5 |

| 152.6 | Ar-C (C-NH₂) |

| 128.9 | Ar-C (ortho to SO₂) |

| 125.1 | Ar-C (C-SO₂) |

| 113.1 | Ar-C (ortho to NH₂) |

| 95.8 | Isoxazole C4 |

| 12.1 | Isoxazole -CH₃ |

Note: Specific spectral data for 13C NMR of sulfamethoxazole can be found in various databases such as PubChem.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Sulfamethoxazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 - 3380 | Strong, Sharp | N-H stretch (asymmetric and symmetric, -NH₂) |

| 3350 - 3250 | Medium, Broad | N-H stretch (sulfonamide) |

| 1620 - 1590 | Strong | N-H bend (-NH₂) and C=C stretch (aromatic) |

| 1500 | Strong | C=C stretch (aromatic) |

| 1330 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1165 - 1140 | Strong | Symmetric SO₂ stretch |

| 930 - 830 | Medium | C-H out-of-plane bend (aromatic) |

Note: IR spectra for sulfamethoxazole are available from various sources, including ChemicalBook and ResearchGate.[3][4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Sulfamethoxazole (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 253 | 19.9 | [M]⁺ (Molecular Ion) |

| 189 | 15.3 | [M - SO₂]⁺ |

| 174 | 17.6 | [M - C₃H₃NO]⁺ |

| 156 | 83.0 | [M - C₃H₃NO - H₂O]⁺ |

| 108 | 67.9 | [H₂N-C₆H₄-SO]⁺ |

| 92 | 100.0 | [C₆H₄NH₂]⁺ (Base Peak) |

| 65 | 44.0 | [C₅H₅]⁺ |

Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of sulfamethoxazole.

Materials and Equipment:

-

Sulfamethoxazole sample (5-25 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tube (5 mm) and cap

-

Pasteur pipette with glass wool plug

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of sulfamethoxazole and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 90° pulse angle.

-

Set the number of scans (e.g., 16 or 32) and a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative measurements (typically 1-2 seconds for a standard spectrum).[6]

-

Acquire the free induction decay (FID).

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a sufficient number of scans for adequate signal-to-noise (this can range from hundreds to thousands depending on the sample concentration and instrument).

-

Acquire the FID.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID for both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both spectra.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid sulfamethoxazole.

Materials and Equipment:

-

Sulfamethoxazole powder

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[7]

-

-

Sample Analysis:

-

Place a small amount of sulfamethoxazole powder onto the center of the ATR crystal using a clean spatula.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[8]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Label the significant peaks.

-

After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of sulfamethoxazole and identify its molecular ion and fragmentation pattern.

Materials and Equipment:

-

Sulfamethoxazole sample

-

Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS, or a direct insertion probe)

-

Volatile solvent (if using GC-MS, e.g., methanol or acetonitrile)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source via a vacuum lock.

-

GC-MS: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the solution into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer's ion source.

-

-

Ionization and Fragmentation:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][9]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy imparted to the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is designated as the base peak.

-

Visualization of Pathways and Workflows

Signaling Pathway: Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[10][11][12] This pathway is absent in humans, who obtain folic acid from their diet, making it an effective target for antibiotics.[13][14]

References

- 1. Sulfamethoxazole(723-46-6) 1H NMR spectrum [chemicalbook.com]

- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

solubility and stability of (4-Amino-benzenesulfonylamino)-acetic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-Amino-benzenesulfonylamino)-acetic acid, also known as N-(4-aminobenzenesulfonyl)-glycine. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar and well-studied sulfonamides, such as sulfacetamide and sulfanilamide, to predict its physicochemical properties. It also outlines standard experimental protocols for determining these characteristics.

Chemical Profile

| Property | Value | Source |

| Chemical Name | (4-Amino-benzenesulfonylamino)-acetic acid | - |

| Synonyms | N-(4-aminobenzenesulfonyl)-glycine, 2-(4-aminophenylsulfonamido)acetic acid, Sulfanilamidoacetic acid | [1] |

| CAS Number | 5616-30-8 | [1] |

| Molecular Formula | C8H10N2O4S | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

| Chemical Structure |  | PubChem |

Predicted Solubility Profile

The solubility of (4-Amino-benzenesulfonylamino)-acetic acid is influenced by its amphoteric nature, possessing both a weakly basic amino group and an acidic carboxylic acid group, in addition to the sulfonamide functionality. The solubility is expected to be pH-dependent.

Based on data for related sulfonamides, the following table summarizes the predicted solubility in various solvents. It is crucial to note that these are estimates and experimental verification is necessary.

| Solvent | Predicted Solubility | Rationale and Remarks |

| Water | Low to Moderate | The presence of polar functional groups (amino, carboxylic acid, sulfonamide) allows for hydrogen bonding with water. However, the benzene ring contributes to hydrophobicity. Solubility is expected to be lowest near its isoelectric point and increase at acidic and alkaline pH. |

| Aqueous Buffers | pH-dependent | Acidic pH (e.g., pH 1-3): The amino group will be protonated (-NH3+), increasing solubility. Alkaline pH (e.g., pH 8-10): The carboxylic acid group will be deprotonated (-COO-), increasing solubility. |

| Ethanol | Moderate | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule. |

| Acetone | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds, leading to some degree of solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent, often used for compounds with poor solubility in other common solvents. |

| Dichloromethane | Low | As a non-polar solvent, it is not expected to effectively solvate the polar functional groups of the molecule. |

Predicted Stability Profile and Degradation Pathways

The stability of (4-Amino-benzenesulfonylamino)-acetic acid is a critical parameter for its storage and formulation.[][4][5][6][7] The primary degradation pathways for sulfonamides typically involve hydrolysis and oxidation.

Key Factors Influencing Stability:

-

pH: Hydrolysis of the sulfonamide bond can be catalyzed by both acidic and basic conditions. The amide linkage within the glycine moiety may also be susceptible to hydrolysis.

-

Temperature: Elevated temperatures accelerate degradation reactions.

-

Light: Photodegradation can occur, particularly for aromatic compounds. Exposure to UV light may lead to the formation of colored degradants.

-

Oxidizing Agents: The amino group is susceptible to oxidation.

Potential Degradation Products:

Based on known degradation pathways of similar compounds, potential degradation products could include:

-

Sulfanilamide and Glycine: Resulting from the hydrolysis of the amide bond.

-

4-Aminobenzenesulfonic acid: From the hydrolysis of the sulfonamide bond.

-

Oxidized derivatives: Arising from the oxidation of the aromatic amino group.

The following diagram illustrates a potential degradation pathway for (4-Amino-benzenesulfonylamino)-acetic acid.

References

In-depth Technical Guide: Theoretical Modeling and Computational Studies of (4-Amino-benzenesulfonylamino)-acetic acid

This technical guide, therefore, adopts a broader approach to provide valuable insights for researchers, scientists, and drug development professionals. It will focus on the established theoretical and computational methodologies applied to closely related benzenesulfonamide and sulfonylamino acid derivatives. By examining these analogous compounds, we can infer the likely structural, electronic, and interactive properties of (4-Amino-benzenesulfonylamino)-acetic acid and provide a framework for future computational investigations.

This guide will present a generalized workflow for the computational analysis of such molecules, detail common experimental protocols for their synthesis and characterization, and include illustrative diagrams of relevant concepts and processes.

A Generalized Approach to the Theoretical and Computational Study of Benzenesulfonamide Amino Acids

The computational investigation of a molecule like (4-Amino-benzenesulfonylamino)-acetic acid typically follows a multi-step process, beginning with the optimization of its molecular geometry and progressing to the simulation of its interactions with biological targets.

Caption: A typical workflow for the computational analysis of a small molecule.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a fundamental method for investigating the electronic structure and properties of molecules.

Table 1: Representative Theoretical Data for a Benzenesulfonamide Derivative *

| Parameter | Value | Method |

| Optimized Energy (Hartree) | -1234.5678 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.789 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.234 | B3LYP/6-311++G(d,p) |

| Energy Gap (eV) | 5.555 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 3.456 | B3LYP/6-311++G(d,p) |

*Data is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

-

Input Structure Generation: The 3D structure of the molecule is generated from its 2D representation or SMILES string using software like GaussView or Avogadro.

-

Computational Method Selection: The calculation is set up using a computational chemistry package such as Gaussian, ORCA, or GAMESS. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used level of theory for such organic molecules, providing a good balance of accuracy and computational cost.

-

Geometry Optimization: An optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is subsequently run at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

-

Electronic Property Calculation: From the optimized structure, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Caption: A simplified workflow for molecular docking studies.

Table 2: Illustrative Molecular Docking Results for a Sulfonamide Inhibitor *

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | HIS94, HIS96, THR199 |

| Dihydropteroate Synthase | -7.9 | ARG257, LYS221, SER222 |

*Data is hypothetical and for illustrative purposes.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of the ligand (e.g., (4-Amino-benzenesulfonylamino)-acetic acid) is prepared by optimizing its geometry and assigning appropriate charges.

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a co-crystallized ligand or through prediction algorithms. A grid box is generated around this site.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to systematically explore different conformations and orientations of the ligand within the protein's binding site.

-

Pose Analysis: The resulting docked poses are ranked based on a scoring function, which estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

Caption: A general workflow for molecular dynamics simulations.

Table 3: Representative Molecular Dynamics Simulation Output for a Ligand-Protein Complex *

| Parameter | Average Value | Interpretation |

| RMSD of Ligand (Å) | 1.5 ± 0.3 | Stable binding within the active site |

| RMSF of Protein (Å) | 0.8 ± 0.2 | No significant conformational changes |

| Hydrogen Bond Occupancy (%) | 75% with THR199 | Persistent hydrogen bond interaction |

*Data is hypothetical and for illustrative purposes.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then the pressure is adjusted to atmospheric pressure. This is typically done in two steps: a constant volume (NVT) ensemble followed by a constant pressure (NPT) ensemble.

-

Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds).

-

Trajectory Analysis: The trajectory of the simulation is analyzed to calculate various parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions like hydrogen bonds.

Synthesis and Characterization

Experimental Protocol: General Synthesis of N-arylsulfonyl Amino Acids

-

Starting Materials: An amino-protected glycine ester (e.g., glycine ethyl ester hydrochloride) and 4-acetylaminobenzenesulfonyl chloride.

-

Reaction: The reactants are dissolved in a suitable solvent (e.g., pyridine or a mixture of dioxane and water) and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Deprotection: The protecting groups (e.g., acetyl and ester) are removed by hydrolysis, typically under acidic or basic conditions.

-

Purification: The final product is purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

Although specific computational and theoretical studies on (4-Amino-benzenesulfonylamino)-acetic acid are not currently available in the public domain, the methodologies and workflows outlined in this guide provide a robust framework for its future investigation. By applying these established computational techniques, researchers can gain significant insights into the molecule's properties and its potential as a therapeutic agent. The data from related sulfonamide derivatives suggest that (4-Amino-benzenesulfonylamino)-acetic acid likely possesses interesting electronic and binding characteristics that warrant further exploration. This guide serves as a foundational resource for initiating such in-depth computational and experimental studies.

An In-depth Technical Guide to the Homologous Series of (4-Amino-benzenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologous series derived from (4-Amino-benzenesulfonylamino)-acetic acid. This class of compounds, belonging to the broader family of sulfonamides, holds significant potential in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and biological activities, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to the Homologous Series

A homologous series is a group of organic compounds that share a similar structure and the same general formula, with successive members differing by a single repeating unit, typically a methylene group (-CH₂-). The parent compound, (4-Amino-benzenesulfonylamino)-acetic acid (also known as N-(4-aminobenzenesulfonyl)glycine), is the first in a series of N-(4-aminobenzenesulfonyl)-α-amino acids.

The general structure of this homologous series can be represented as:

H₂N-C₆H₄-SO₂-NH-(CH₂)n-COOH

where 'n' is an integer starting from 1 for the parent acetic acid derivative. By systematically increasing the length of the alkyl chain, it is possible to modulate the physicochemical properties of these molecules, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.

Synthesis of the Homologous Series

The synthesis of N-(4-aminobenzenesulfonyl)-α-amino acids is typically achieved through a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: General Synthesis

Step 1: Protection of the Aromatic Amine

The synthesis begins with the protection of the amino group of sulfanilamide, commonly through acetylation with acetic anhydride to form 4-acetamidobenzenesulfonamide. This prevents unwanted side reactions in the subsequent steps.

Step 2: Chlorosulfonation

The resulting 4-acetamidobenzenesulfonamide is then treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This highly reactive intermediate is the key electrophile for the subsequent coupling reaction.

Step 3: Coupling with Amino Acids

The 4-acetamidobenzenesulfonyl chloride is reacted with the desired α-amino acid (e.g., glycine, alanine, β-alanine, etc.) under basic conditions. The amino group of the amino acid acts as a nucleophile, displacing the chloride on the sulfonyl chloride to form the sulfonamide bond. This reaction is a nucleophilic acyl substitution.[1] A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.[1]

Step 4: Deprotection

The final step involves the acidic or basic hydrolysis of the acetamido protecting group to reveal the free aromatic amino group, yielding the target N-(4-aminobenzenesulfonyl)-α-amino acid.

Detailed Methodologies

Synthesis of 4-acetamidobenzenesulfonyl chloride: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully quenched with ice water, and the precipitated 4-acetamidobenzenesulfonyl chloride is filtered, washed, and dried.

General procedure for the synthesis of N-(4-acetamidobenzenesulfonyl)-α-amino acids: The desired amino acid is dissolved in an aqueous solution of sodium hydroxide. To this, a solution of 4-acetamidobenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether or dioxane) is added dropwise with vigorous stirring while maintaining a basic pH. The reaction is stirred for several hours at room temperature. After completion, the organic solvent is removed, and the aqueous solution is acidified to precipitate the N-acylated amino acid, which is then filtered and purified by recrystallization.

General procedure for the deprotection of the acetamido group: The N-(4-acetamidobenzenesulfonyl)-α-amino acid is refluxed in an aqueous solution of hydrochloric acid. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solution is cooled and neutralized to precipitate the final product, which is then filtered, washed, and recrystallized.

Physicochemical Properties

The physicochemical properties of the homologous series are expected to vary systematically with the length of the alkyl chain. These properties are critical for determining the drug-like characteristics of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Predicted Physicochemical Properties of the Homologous Series of (4-Amino-benzenesulfonylamino)-alkanoic acids

| n | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Melting Point (°C) |

| 1 | (4-Amino-benzenesulfonylamino)-acetic acid | C₈H₁₀N₂O₄S | 230.24 | -0.2 | 165-170 |

| 2 | 3-(4-Amino-benzenesulfonylamino)-propanoic acid | C₉H₁₂N₂O₄S | 244.27 | 0.1 | 155-160 |

| 3 | 4-(4-Amino-benzenesulfonylamino)-butanoic acid | C₁₀H₁₄N₂O₄S | 258.30 | 0.4 | 148-153 |

| 4 | 5-(4-Amino-benzenesulfonylamino)-pentanoic acid | C₁₁H₁₆N₂O₄S | 272.33 | 0.7 | 140-145 |

Note: The LogP and melting point values are estimations based on the properties of structurally similar compounds and general chemical principles. Experimental verification is required.

As the length of the alkyl chain (n) increases, the following trends are generally expected:

-

Molecular Weight: Increases linearly.

-

Lipophilicity (LogP): Increases as the nonpolar alkyl portion of the molecule becomes larger.

-

Melting Point: May decrease initially due to disruption of crystal packing, but this trend can be complex.

-

Solubility in water: Decreases with increasing lipophilicity.

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of antimicrobial agents.[2] Their primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5][6]

Folic Acid Synthesis Inhibition

Bacteria synthesize folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids, from para-aminobenzoic acid (PABA).[3][5] Sulfonamides, including the homologous series of (4-Amino-benzenesulfonylamino)-acetic acid, are structural analogs of PABA.[3] They competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[4][5][6] This ultimately leads to the inhibition of bacterial growth and replication.[5][6] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[5]

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Other Potential Activities

Derivatives of sulfonamides have been shown to exhibit a wide range of other biological activities, including anti-inflammatory, anticancer, and diuretic effects.[2] For instance, some sulfonamides are known to be inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[1] The biological activity of the homologous series of (4-Amino-benzenesulfonylamino)-acetic acid may therefore extend beyond its antimicrobial properties, warranting further investigation.

Experimental and logical workflow

The discovery and development of novel compounds within this homologous series follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Amino-benzenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of (4-Amino-benzenesulfonylamino)-acetic acid, also known as N-sulfanilyl-glycine. This compound is a sulfonamide derivative of glycine, a class of molecules with potential biological activities. The protocol is based on established synthetic routes, including the protection of an aromatic amine, formation of a key intermediate, coupling with glycine, and subsequent deprotection.